![molecular formula C12H12BrNO3 B1413933 Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate CAS No. 1805528-86-2](/img/structure/B1413933.png)
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate (EBCMPA) is an organic compound used in scientific research and laboratory experiments. It is an ester of 2-bromo-6-cyano-3-methoxyphenylacetic acid and has been used as an intermediate in the synthesis of organic compounds. It has been found to have a wide range of applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds. Additionally, it is believed to react with double bonds in organic compounds, forming new covalent bonds and altering the structure of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of enzymes, and it is believed to be involved in the regulation of gene expression. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate in lab experiments include its low cost, its availability, and its ability to react with a wide range of substrates. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its toxicity, which can be an issue when working with large quantities of the compound.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate in scientific research and laboratory experiments. These include further investigation into its mechanism of action, its effects on enzyme activity, and its potential applications in the synthesis of drugs and other pharmaceuticals. Additionally, further research could be conducted into its potential applications in the synthesis of polymers and other materials, as well as its potential uses in the synthesis of dyes and pigments. Finally, further investigation could be conducted into its potential applications in the regulation of gene expression and its effects on the growth of bacteria and fungi.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the synthesis of polymers, as well as in the synthesis of dyes and pigments. It has also been used as a reagent in the synthesis of metal complexes, and in the synthesis of organic compounds with biological activity.
properties
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-3-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-8(7-14)4-5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNJOWEEDTGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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